N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a benzothiazole-ylidene moiety fused with a tetrahydroisoquinoline scaffold. The (2Z)-configuration of the benzothiazole-imine bond is critical for its planar geometry, enabling π-stacking interactions in biological systems . Structural characterization of similar compounds has relied on techniques such as X-ray crystallography (SHELXL, ORTEP) and spectroscopic methods (NMR, IR) .
Properties
Molecular Formula |
C25H21N3O3S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3S/c1-28-22(15-11-13-16(31-2)14-12-15)21(17-7-3-4-8-18(17)24(28)30)23(29)27-25-26-19-9-5-6-10-20(19)32-25/h3-14,21-22H,1-2H3,(H,26,27,29) |
InChI Key |
FEBCEFRBBZOSBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing substituents (e.g., 4-fluorophenyl in 4d) in analogs. This difference may alter binding affinities in redox-sensitive biological targets .
- Planarity and Tautomerism : The (2Z)-configuration stabilizes the imine tautomer, similar to compound 4 in , which was confirmed via X-ray analysis .
Physicochemical Properties
Lipophilicity and Solubility :
- Crystallinity: Analogous compounds (e.g., ) form stable crystals with melting points >170°C, suggesting similar thermal stability for the target compound .
Key Research Findings and Implications
Substituent-Driven Activity : Electron-donating groups (e.g., methoxy) enhance antifungal activity, while halogens improve antibacterial potency .
Synthetic Challenges: High-temperature reflux in polar solvents (ethanol, THF) is critical for imine bond formation but may degrade thermally labile substituents .
Structural Insights : X-ray data for analogs confirm the (2Z)-configuration’s role in maintaining planarity, a feature critical for bioactivity .
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound incorporates a benzothiazole moiety, which is known for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Structure and Properties
The compound features a unique structure characterized by:
- Benzothiazole ring : Known for its role in several bioactive compounds.
- Tetrahydroisoquinoline : Associated with neuroactive properties.
- Methoxyphenyl group : Potentially enhancing lipophilicity and bioavailability.
The molecular formula is with a molecular weight of approximately 356.45 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | |
| HeLa (cervical cancer) | 12.3 | |
| A549 (lung cancer) | 9.7 |
The mechanism of action appears to involve the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells.
Antimicrobial Activity
The compound also demonstrated significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
The biological activity of this compound may be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound interferes with the action of topoisomerases, leading to DNA strand breaks.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells.
- Apoptosis Induction : The compound triggers apoptotic pathways through caspase activation.
Study 1: Cytotoxicity Evaluation
A study conducted on various human cancer cell lines assessed the cytotoxic effects of the compound. Results indicated significant growth inhibition compared to control groups, supporting its potential as an anticancer drug candidate.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against resistant bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
